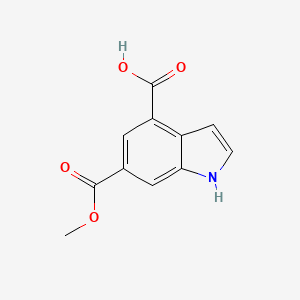
6-(methoxycarbonyl)-1H-indole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methoxycarbonyl)-1H-indole-4-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxycarbonyl group at the 6-position and a carboxylic acid group at the 4-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxycarbonyl)-1H-indole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of an indole derivative, followed by reduction, esterification, and hydrolysis steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be employed to enhance efficiency and reduce production costs. The choice of raw materials and reagents is crucial to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxycarbonyl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-4,6-dicarboxylic acid, while reduction could produce 6-(methoxycarbonyl)-1H-indole-4-methanol.
Scientific Research Applications
6-(Methoxycarbonyl)-1H-indole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(methoxycarbonyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Methoxycarbonyl)picolinic acid: Similar in structure but with a pyridine ring instead of an indole ring.
1-BOC-6-(methoxycarbonyl)indole-2-boronic acid: Contains a boronic acid group, making it useful in Suzuki coupling reactions.
Uniqueness
6-(Methoxycarbonyl)-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
6-methoxycarbonyl-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)6-4-8(10(13)14)7-2-3-12-9(7)5-6/h2-5,12H,1H3,(H,13,14) |
InChI Key |
UWYDMHSJTMJCQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















